1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

Catalog No.
S1518944
CAS No.
16185-12-9
M.F
C20H24N2O2S2
M. Wt
388.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1...

CAS Number

16185-12-9

Product Name

1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

IUPAC Name

1-methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

Molecular Formula

C20H24N2O2S2

Molecular Weight

388.6 g/mol

InChI

InChI=1S/C20H24N2O2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)25-20-8-7-16(14-17(18)20)26(2,23)24/h3-8,14,18H,9-13H2,1-2H3

InChI Key

HCROLNHTLUQIOD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C

Synonyms

1-(10,11-Dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-4-methyl piperazine

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C

1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b] benzothiepin-5-yl)piperazine is a complex organic compound characterized by its unique structure that includes a piperazine ring and a substituted benzo[b]benzothiepin moiety. The molecular formula of this compound is C20H24N2O2S2C_{20}H_{24}N_{2}O_{2}S_{2}, and it has a molecular weight of approximately 388.6 g/mol . The compound features a methylsulfonyl group, which enhances its solubility and biological activity.

The chemical reactivity of 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b] benzothiepin-5-yl)piperazine can be attributed to the presence of functional groups such as the piperazine nitrogen and the sulfonyl group. Potential reactions include:

  • Nucleophilic substitutions: The sulfonyl group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Oxidation reactions: The sulfur atom in the sulfonyl group may be oxidized under certain conditions, altering the compound's properties.
  • Acid-base reactions: The piperazine nitrogen can act as a base, allowing for protonation and subsequent reactions with acids.

Research indicates that 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b] benzothiepin-5-yl)piperazine exhibits significant biological activities. It has been shown to:

  • Inhibit pro-inflammatory cytokines: This property suggests potential use in treating inflammatory diseases.
  • Induce apoptosis in cancer cells: This makes it a candidate for cancer therapy due to its ability to trigger programmed cell death in malignant cells.
  • Modulate neurotransmitter systems: Its structural similarity to known psychoactive compounds may allow it to influence neurotransmitter pathways, potentially aiding in the treatment of psychiatric disorders.

The synthesis of 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b] benzothiepin-5-yl)piperazine typically involves multi-step organic reactions, including:

  • Formation of the benzothiepin core: This may involve cyclization reactions starting from simpler aromatic precursors.
  • Introduction of the piperazine ring: This can be achieved through nucleophilic substitution or cyclization methods involving piperazine derivatives.
  • Sulfonylation: The introduction of the methylsulfonyl group can be performed using sulfonyl chlorides or other sulfonating agents.

1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b] benzothiepin-5-yl)piperazine has potential applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it may be developed into therapeutic agents for treating chronic inflammatory conditions and cancers.
  • Neuroscience: Its ability to modulate neurotransmitter systems could lead to applications in treating mood disorders or schizophrenia.

Studies on the interactions of 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b] benzothiepin-5-yl)piperazine with biological targets have revealed:

  • Binding affinity studies: These have indicated its potential as a ligand for various receptors involved in neurotransmission.
  • Synergistic effects with other drugs: Research is ongoing to explore how this compound might enhance or modulate the effects of existing medications.

Several compounds share structural similarities with 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b] benzothiepin-5-yl)piperazine. A comparison highlights its unique features:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
RisperidonePiperidine ringAntipsychoticKnown for serotonin receptor antagonism
TeixobactinCyclic peptideAntibioticTargets bacterial cell wall synthesis
3-Methylsulfanyl derivativeSulfur-containing benzothiepinAnticancerVariations in sulfur oxidation state

These comparisons illustrate that while there are compounds with similar frameworks, 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b] benzothiepin-5-yl)piperazine's specific combination of functional groups and biological activities sets it apart as a potentially valuable therapeutic agent.

XLogP3

2.9

Dates

Last modified: 07-17-2023

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